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molecular formula C14H18O B103423 1-(4-Cyclohexylphenyl)ethanone CAS No. 18594-05-3

1-(4-Cyclohexylphenyl)ethanone

Cat. No. B103423
M. Wt: 202.29 g/mol
InChI Key: MSDQNIRGPBARGC-UHFFFAOYSA-N
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Patent
US04062973

Procedure details

11.4 gm (0.3 mol) of sodium borohydride were added in small portions at 20°-25° C to 60.7 gm (0.3 mol) of 4'-cyclohexyl-acetophenone (m.p. 66°-67° C) in 300 ml of methanol while stirring vigorously and cooling on ice. The resulting mixture was then stirred for another hour at room temperature, and the reaction product was precipitated with acidified ice water. After suction filtering, washing and drying, 62.6 gm of crystalline material were obtained. A sample, recrystallized from petroleum ether, melted at 81.5°-82.5° C.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
60.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH:3]1([C:9]2[CH:14]=[CH:13][C:12]([C:15](=[O:17])[CH3:16])=[CH:11][CH:10]=2)[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1>CO>[CH:3]1([C:9]2[CH:10]=[CH:11][C:12]([CH:15]([OH:17])[CH3:16])=[CH:13][CH:14]=2)[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]1 |f:0.1|

Inputs

Step One
Name
Quantity
11.4 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
60.7 g
Type
reactant
Smiles
C1(CCCCC1)C1=CC=C(C=C1)C(C)=O
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
while stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling on ice
STIRRING
Type
STIRRING
Details
The resulting mixture was then stirred for another hour at room temperature
CUSTOM
Type
CUSTOM
Details
the reaction product was precipitated with acidified ice water
FILTRATION
Type
FILTRATION
Details
After suction filtering
WASH
Type
WASH
Details
washing
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C1=CC=C(C=C1)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 62.6 g
YIELD: CALCULATEDPERCENTYIELD 102.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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